Dimethyl [4-({2-cyclopentyl-9-[2-(3-hydroxyphenyl)ethyl]-9H-purin-6-yl}amino)phenyl]phosphonate
Description
This compound is a purine derivative featuring a cyclopentyl group at the 2-position, a 4-(dimethylphosphoryl)phenylamino substituent at the 6-position, and a 3-phenylethyl chain at the 9-position of the purine core. Its design likely targets kinase inhibition, particularly against resistant mutations like ABL1-T315I, given structural similarities to inhibitors such as AP23848 .
Properties
CAS No. |
845895-51-4 |
|---|---|
Molecular Formula |
C26H30N5O4P |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
3-[2-[2-cyclopentyl-6-(4-dimethoxyphosphorylanilino)purin-9-yl]ethyl]phenol |
InChI |
InChI=1S/C26H30N5O4P/c1-34-36(33,35-2)22-12-10-20(11-13-22)28-25-23-26(30-24(29-25)19-7-3-4-8-19)31(17-27-23)15-14-18-6-5-9-21(32)16-18/h5-6,9-13,16-17,19,32H,3-4,7-8,14-15H2,1-2H3,(H,28,29,30) |
InChI Key |
PADCFSVZOYFPCZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AP23464; AP-23464; AP 23464 |
Origin of Product |
United States |
Preparation Methods
The synthesis of AP23464 involves the preparation of trisubstituted purines. The synthetic route typically includes the following steps:
Formation of the purine core: This involves the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Various substituents are introduced to the purine core through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial production methods for AP23464 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
AP23464 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine core.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions are various substituted purines, which are intermediates in the synthesis of AP23464 .
Scientific Research Applications
AP23464 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Src and Abl kinases.
Biology: AP23464 is used to investigate the signaling pathways involved in cell proliferation and apoptosis.
Industry: AP23464 can be used in the development of new kinase inhibitors for therapeutic applications.
Mechanism of Action
AP23464 exerts its effects by inhibiting the activity of Src and Abl kinases. It binds to the adenosine 5′-triphosphate-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to the blockage of cell cycle progression and induction of apoptosis in Bcr-Abl–expressing cells . The molecular targets of AP23464 include the Bcr-Abl tyrosine kinase and other related kinases involved in cell signaling pathways .
Comparison with Similar Compounds
AP23848 (Dipropylphosphoryl Analogue)
- Structure : Differs by replacing dimethylphosphoryl with dipropylphosphoryl.
- Retains activity against T315I mutants, suggesting the phosphoryl group's critical role in binding to the kinase's ATP pocket.
- Data : IC₅₀ values for AP23848 against ABL1-T315I are lower than earlier analogs, highlighting the impact of phosphoryl alkyl chain length on potency .
Diisopropyl Phosphonate-Chloro Purine ()
- Structure : Contains a diisopropyl phosphonate group and a chloro substituent at the 2-position.
- Key Findings: Phosphonate groups (vs. Chloro’s electron-withdrawing effect may destabilize the purine ring’s electronic environment compared to amino groups.
- Data : Crystallographic studies reveal conformational rigidity, which may limit adaptability to dynamic binding sites .
Ethenyl-Indazol Derivative ()
Chlorophenylamino Derivatives (Evidences 17, 19)
- Structure: 6-Chloro or 6-(4-chlorophenyl)amino substituents.
- Key Findings: Chloro groups reduce electron density at the purine’s 6-position, weakening interactions with polar residues in kinase pockets.
- Data: For 2-(4-{6-[(4-chlorophenyl)amino]-9H-purin-9-yl}phenyl)ethanol (CAS 16208-00-7), lower kinase inhibition is observed compared to phosphorylated analogs .
Hydrazino-Substituted Purine ()
- Structure: Hydrazino group at the 2-position.
- Key Findings: Hydrazino’s strong hydrogen-bonding capacity may improve affinity but increase metabolic instability. Susceptibility to oxidation could shorten half-life in vivo.
Dimethylamino Purines (Evidences 7, 10)
- Structure: Dimethylamino group at the 6-position.
- Key Findings :
Structural and Functional Implications
Substituent Effects on Kinase Inhibition
- Phosphoryl Groups : Dimethylphosphoryl in the target compound provides optimal balance between solubility (via polar oxygen) and lipophilicity (methyl groups) for cellular uptake and target engagement. Dipropyl analogs (AP23848) trade solubility for increased membrane permeability .
- Cyclopentyl vs. Phenylpropyl : The cyclopentyl group at the purine’s 2-position (target compound) reduces steric hindrance compared to bulkier phenylpropyl chains (), enabling better accommodation in kinase active sites.
- Ethylphenol Linker: Offers flexibility and moderate hydrophilicity, contrasting with rigid ethenyl () or metabolically labile hydrazino () linkers.
Pharmacokinetic Considerations
Biological Activity
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol is a complex organic compound with significant biological activity, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C26H30N5O2P
- Molecular Weight : 475.522 g/mol
- SMILES Notation : CP(=O)(C)c1ccc(cc1)Nc2c3c(nc(n2)C4CCCC4)n(cn3)CCc5cccc(c5)O
This compound features a purine derivative core, which is known for its role in various biological processes, including cellular signaling and metabolism.
The compound acts primarily as a kinase inhibitor , targeting specific protein kinases involved in cell proliferation and survival. Kinases are crucial in signaling pathways that regulate cell division and apoptosis, making them valuable targets in cancer therapy.
Inhibition of Bcl-2 Family Proteins
Research indicates that compounds similar to 3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol exhibit significant binding affinities to Bcl-2 family proteins, such as Bcl-xL and Mcl-1. These proteins are often overexpressed in tumor cells, contributing to resistance against chemotherapy. The compound's ability to inhibit these proteins suggests potential in overcoming drug resistance in cancer treatments .
Table 1: Biological Activity Overview
Case Studies
- In Vitro Studies on Tumor Cells
- Structure-Based Virtual Screening
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
